molecular formula C9H5N3O B1440690 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE CAS No. 885275-69-4

2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE

Cat. No.: B1440690
CAS No.: 885275-69-4
M. Wt: 171.16 g/mol
InChI Key: DZEDNFVHDCIGQT-UHFFFAOYSA-N
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Description

2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE is a heterocyclic compound with the molecular formula C9H5N3O. It is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a valuable scaffold in organic synthesis and pharmaceutical chemistry

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been reported to be utilized as the core backbone for the development of covalent inhibitors , suggesting potential targets could be proteins or enzymes that can be modulated by covalent inhibition.

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can be functionalized via radical reactions , which may suggest a possible interaction with its targets.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to have potential as covalent anticancer agents , suggesting that they may have effects on cell proliferation and survival.

Biochemical Analysis

Biochemical Properties

2-Formylimidazo[1,2-a]pyridine-8-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction between 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile and these enzymes can lead to the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways. Additionally, this compound can bind to proteins and other biomolecules, affecting their function and stability .

Cellular Effects

2-Formylimidazo[1,2-a]pyridine-8-carbonitrile has been observed to have significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Furthermore, 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile involves its ability to bind to specific biomolecules, leading to changes in their activity and function. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile can have lasting effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and survival. At high doses, 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being toxic .

Metabolic Pathways

2-Formylimidazo[1,2-a]pyridine-8-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by modulating the activity of key metabolic enzymes. For example, 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile can inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of drugs and other xenobiotics .

Transport and Distribution

Within cells and tissues, 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, and it can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile can influence its activity and function, affecting its overall efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of this compound can determine its effects on cellular processes and its overall efficacy in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE can be achieved through various methods. One common approach involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetal and active electrophiles in a two-step, one-pot reaction . This method offers moderate to high yields and is considered convenient for the preparation of imidazo[1,2-a]pyridine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and process optimization can be applied to scale up the production. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed.

Scientific Research Applications

2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-formylimidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-4-7-2-1-3-12-5-8(6-13)11-9(7)12/h1-3,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEDNFVHDCIGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693074
Record name 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-69-4
Record name 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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